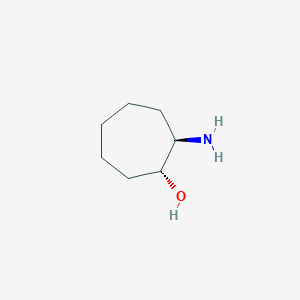

trans-2-Amino-cycloheptanol

Description

BenchChem offers high-quality trans-2-Amino-cycloheptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Amino-cycloheptanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-aminocycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOFTVSNNFYPAB-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42565-73-1, 260065-70-1 | |

| Record name | rac-(1R,2R)-2-aminocycloheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 260065-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Racemic trans-2-Aminocycloheptanol

Executive Summary

The 2-aminocycloheptanol scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of CNS-active agents and transition-state mimics for enzyme inhibitors. Unlike its six-membered analog (cyclohexane), the seven-membered cycloheptane ring introduces unique conformational flexibility (pseudorotation) that complicates stereochemical control.

This guide details the robust, scalable synthesis of racemic trans-2-aminocycloheptanol via the ring-opening of cycloheptene oxide. This route is selected for its high stereospecificity, utilizing the inherent

Retrosynthetic Analysis & Strategy

To achieve the trans-1,2-disubstitution pattern, we rely on the stereospecific ring-opening of an epoxide. Direct amination of cycloheptene oxide with ammonia often requires harsh conditions (high pressure/temperature) and suffers from poor regiocontrol or polymerization. Therefore, we utilize azidolysis as a surrogate for the amino group. The azide ion (

Strategic Pathway

-

Target: trans-2-Aminocycloheptanol.

-

Precursor: trans-2-Azidocycloheptanol.

-

Key Intermediate: Cycloheptene Oxide (1,2-epoxycycloheptane).

-

Starting Material: Cycloheptene.

Figure 1: Retrosynthetic logic flow relying on stereospecific epoxide opening.

Conformational Analysis & Stereocontrol

The "Medium Ring" Challenge

Unlike cyclohexane, which exists predominantly in a rigid chair conformation, cycloheptane rings undergo rapid pseudorotation between twist-chair (TC) and twist-boat (TB) forms.

-

Mechanism of Stereocontrol: The reaction of cycloheptene oxide with sodium azide proceeds via an

mechanism . The azide nucleophile attacks the epoxide carbon from the face opposite the oxygen bridge (backside attack). -

Outcome: This forces the hydroxyl and azide groups into an anti relationship. Despite the ring's flexibility, the kinetic product is exclusively trans.[1]

-

Thermodynamics: In the resulting trans-2-azidocycloheptanol, the substituents will adopt a pseudo-diequatorial conformation to minimize 1,3-diaxial-like repulsions, which is energetically favorable in the twist-chair form.

Experimental Protocols

Phase 1: Epoxidation of Cycloheptene

Objective: Synthesis of 8-oxabicyclo[5.1.0]octane (Cycloheptene oxide). Reaction Type: Prilezhaev Reaction.

Reagents:

-

Cycloheptene (1.0 equiv)

-

-Chloroperbenzoic acid (

-

Dichloromethane (DCM) (Solvent)

-

Saturated

(Quench)

Protocol:

-

Dissolve cycloheptene (50 mmol) in DCM (200 mL) and cool to 0°C in an ice bath.

-

Add

-CPBA (60 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10°C. -

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Validation: Monitor by TLC (stain with anisaldehyde; epoxide appears as a distinct spot, alkene disappears).

-

Workup: Filter off the precipitated

-chlorobenzoic acid byproduct. Wash the filtrate with 10% -

Dry over

and concentrate. Purify via vacuum distillation if necessary, though crude purity is often >95%.

Phase 2: Regio- and Stereoselective Azidolysis

Objective: Synthesis of trans-2-azidocycloheptanol.

Reaction Type: Nucleophilic Ring Opening (

Reagents:

-

Cycloheptene oxide (from Phase 1)

-

Sodium Azide (

) (1.5 equiv) -

Ammonium Chloride (

) (1.5 equiv) -

Methanol/Water (8:1 v/v)

Protocol:

-

Dissolve cycloheptene oxide (40 mmol) in MeOH (100 mL).

-

Prepare a solution of

(60 mmol) and-

Mechanistic Insight:

buffers the solution (pH ~9) and acts as a mild proton source to activate the epoxide oxygen, facilitating nucleophilic attack without promoting acid-catalyzed rearrangement to ketones.

-

-

Reflux the mixture at 65°C for 12–18 hours.

-

Validation: IR Spectroscopy is critical here. Look for the appearance of the strong azide stretch at ~2100 cm⁻¹ .

-

Workup: Concentrate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash organics with brine, dry (

), and concentrate.

Phase 3: Reduction to Amine

Objective: Synthesis of trans-2-aminocycloheptanol. Reaction Type: Catalytic Hydrogenation.

Reagents:

-

trans-2-Azidocycloheptanol

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Hydrogen Gas (

) (Balloon pressure or 1 atm) -

Ethanol (Solvent)

Protocol:

-

Dissolve the azide intermediate in Ethanol (0.1 M concentration).

-

Add 10% Pd/C (5-10% by weight of substrate) under an Argon atmosphere (to prevent ignition).

-

Purge the flask with

gas three times. Stir under -

Validation: Disappearance of the azide peak (~2100 cm⁻¹) in IR.

-

Workup: Filter through a Celite pad to remove the catalyst. Rinse with EtOH. Concentrate the filtrate to yield the crude amino alcohol.

-

Purification: Recrystallization from

/Hexanes or conversion to the HCl salt for long-term stability.

Process Visualization

Figure 2: Operational workflow from starting material to isolated product.

Characterization & Quality Control

To validate the synthesis, compare analytical data against established parameters.

Data Summary Table

| Parameter | Specification | Diagnostic Feature |

| Physical State | White crystalline solid (or oil if free base) | MP: 78–80°C (for HCl salt) |

| IR Spectroscopy | Amine/Alcohol stretches | Broad band 3200–3400 cm⁻¹ ( |

| ¹H NMR (Stereochem) | Methine proton coupling ( | |

| Mass Spectrometry | Molecular Ion |

Interpretation of Coupling Constants

In 7-membered rings, the Karplus relationship is less rigid than in cyclohexane. However, the trans-isomer typically displays a vicinal coupling constant (

-

Trans:

Hz (Anti-periplanar arrangement in the dominant conformer). -

Cis:

Hz (Syn-clinal arrangement).

Safety & Hazards (E-E-A-T)

Critical Warning: This protocol involves Sodium Azide (

-

Acid Contact: Never allow

to contact strong acids; this generates Hydrazoic Acid ( -

Metal Contact: Avoid using metal spatulas or halogenated solvents (like DCM) during the azide step if possible, as diazidomethane can form (explosive). Use Teflon or glass equipment.

-

Waste Disposal: Quench azide waste with excess sodium nitrite (

) and sulfuric acid in a controlled, ventilated environment to decompose unreacted azide to

References

-

Fringuelli, F., et al. (2001). "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction." Journal of Organic Chemistry.

-

Sabitha, G., et al. (2002).[2] "Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile." Synthesis.

- Benedetti, F., et al. (1996). "Stereoselective synthesis of 2-aminocycloalkanols." Tetrahedron Letters. (Demonstrates general applicability to medium rings).

-

Organic Chemistry Portal. (n.d.). "Epoxide Ring Opening." (General mechanistic overview).

-

PubChem. (n.d.). "trans-2-Aminocycloheptanol Compound Summary."

Sources

physical and chemical properties of trans-2-Amino-cycloheptanol

An In-Depth Technical Guide to trans-2-Amino-cycloheptanol

Introduction

In the landscape of modern drug discovery and asymmetric synthesis, the strategic use of chiral scaffolds is paramount. Among these, aminocyclitols—cyclic alkanes bearing both amino and hydroxyl groups—have emerged as exceptionally versatile building blocks.[1] Their rigid, yet conformationally complex, structures provide a unique three-dimensional framework ideal for constructing molecules with precise stereochemical control. This guide focuses on a particularly intriguing member of this class: trans-2-Amino-cycloheptanol.

While its six-membered ring analog, trans-2-aminocyclohexanol, is well-documented and has been incorporated into various molecular switches and drug precursors, the seven-membered cycloheptane derivative remains a less-explored yet highly promising molecule.[2][3] The increased conformational flexibility of the cycloheptane ring introduces both challenges and opportunities for the design of novel ligands, catalysts, and therapeutic agents. This document provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic signatures, reactivity, and potential applications of trans-2-Amino-cycloheptanol, tailored for researchers, medicinal chemists, and drug development professionals.

Section 1: Molecular Structure and Stereochemistry

The fundamental properties of trans-2-Amino-cycloheptanol are intrinsically linked to its structure and stereoisomerism. The molecule consists of a seven-membered cycloheptane ring substituted on adjacent carbons with an amino (NH₂) group and a hydroxyl (OH) group.

1.1. Trans Configuration and Enantiomers

The "trans" designation signifies that the amino and hydroxyl groups are on opposite faces of the ring. This arrangement results in a chiral molecule that exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-2-aminocycloheptan-1-ol and (1S,2S)-2-aminocycloheptan-1-ol. The racemic mixture contains equal amounts of both.[4]

For applications in drug development and asymmetric catalysis, where specific stereochemistry is often critical for biological activity or catalytic efficiency, the separation of these enantiomers is a crucial step.

Caption: Enantiomeric pair of trans-2-Amino-cycloheptanol.

1.2. Conformational Analysis

Unlike the well-defined chair conformation of cyclohexane, cycloheptane is a highly flexible ring system.[5][6] It exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and, to a lesser extent, the twist-boat.[7][8] The introduction of substituents, like the amino and hydroxyl groups, further influences this conformational landscape.

The relative orientation of the substituents will be dictated by a complex interplay of minimizing steric hindrance and maximizing favorable intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups. This conformational flexibility can be a powerful design element, allowing the molecule to adapt its shape to bind to a biological target or to orchestrate a specific chemical transformation.

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is essential for its application in synthesis and drug formulation. While extensive experimental data for trans-2-Amino-cycloheptanol is limited, we can compile computed data and draw informed comparisons with its better-studied cyclohexyl analog.

Table 1: Physicochemical Properties of trans-2-Amino-cycloheptanol and Analogs

| Property | trans-2-Amino-cycloheptanol (Computed) | trans-2-Aminocyclohexanol (Experimental/Computed) | Source(s) |

| CAS Number | 42565-73-1 (racemic) | 6982-39-4 (racemic trans) | [4][9] |

| Molecular Formula | C₇H₁₅NO | C₆H₁₃NO | [4][9] |

| Molecular Weight | 129.20 g/mol | 115.17 g/mol | [4][10] |

| Melting Point | Data not available | 172-175 °C (hydrochloride salt) | |

| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų | [4][10] |

| XLogP3-AA (LogP) | 0.5 | -0.1 | [4][10] |

| Hydrogen Bond Donors | 2 | 2 | [4][10] |

| Hydrogen Bond Acceptors | 2 | 2 | [4][10] |

2.1. Solubility and Lipophilicity

The presence of both a hydrogen-bond-donating/accepting amino group and a hydroxyl group imparts significant polarity to the molecule. This suggests good solubility in polar protic solvents like water and alcohols. The computed LogP value of 0.5 indicates a relatively balanced hydrophilic-lipophilic character, slightly more lipophilic than its cyclohexyl analog.[4] This property is critical in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) profiles.

Section 3: Spectroscopic Characterization (Predicted)

Spectroscopic analysis is indispensable for structure verification and quality control. While specific spectra for trans-2-Amino-cycloheptanol are not widely published, we can predict the key features based on its functional groups.

3.1. Infrared (IR) Spectroscopy

An IR spectrum of this compound would be dominated by characteristic absorptions from the O-H and N-H bonds.

-

O-H Stretch: A broad, strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

-

N-H Stretch: The primary amine will exhibit two sharp-to-medium peaks (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.[11]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the cycloheptane ring.

-

N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum would be complex due to the conformational flexibility of the seven-membered ring. Key signals would include:

-

CH-O and CH-N Protons: Resonances for the protons on the carbons bearing the hydroxyl and amino groups, likely appearing as complex multiplets in the 2.5-4.0 ppm range. Their chemical shifts and coupling constants would be highly sensitive to the ring's conformation and the solvent used.

-

Ring Protons: A series of broad, overlapping multiplets between approximately 1.0 and 2.2 ppm corresponding to the remaining 12 protons on the cycloheptane ring.

-

OH and NH₂ Protons: Broad, exchangeable singlets whose chemical shifts are dependent on concentration and solvent.

-

-

¹³C NMR: Approximately seven distinct signals would be expected for the carbon atoms of the ring, with the carbons attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) appearing furthest downfield (estimated 60-80 ppm).

3.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be observed at m/z = 129. Given that it contains an odd number of nitrogen atoms, this molecular ion peak will have an odd mass-to-charge ratio, consistent with the Nitrogen Rule.[12]

Common fragmentation pathways for amino alcohols include:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen is a dominant pathway. This would lead to the formation of stable iminium or oxonium ions.

-

Loss of Water: Dehydration to lose an H₂O molecule (18 Da) is a common fragmentation for alcohols, leading to a peak at m/z = 111.[13]

-

Loss of Ammonia: Loss of NH₃ (17 Da) may also occur.

Section 4: Chemical Properties and Reactivity

The reactivity of trans-2-Amino-cycloheptanol is governed by its two primary functional groups: the basic, nucleophilic amine and the nucleophilic hydroxyl group.

Caption: Key reaction pathways for trans-2-Amino-cycloheptanol.

4.1. Basicity

The lone pair of electrons on the nitrogen atom makes the amino group basic. It will readily react with acids to form an ammonium salt. This property is fundamental to its handling and purification, and it is often supplied as a hydrochloride salt to improve stability and crystallinity.

4.2. Nucleophilicity

Both the nitrogen and oxygen atoms are nucleophilic and can participate in a variety of substitution and addition reactions.

-

N-Acylation/Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides.

-

O-Acylation/Alkylation: The hydroxyl group can be converted to an ester or an ether under appropriate conditions. Selective protection of one group is often necessary to achieve regioselective reactions. For instance, the more nucleophilic amine can be protected (e.g., as a Boc-carbamate) to allow for selective reaction at the hydroxyl group.

4.3. Intramolecular Reactions

The 1,2-relationship of the amino and hydroxyl groups allows for intramolecular cyclization reactions. For example, reaction with phosgene or its equivalents can form cyclic carbamates, and reaction with thionyl chloride can lead to the formation of oxazoline intermediates, often with inversion of stereochemistry at one center.[14]

Section 5: Synthesis and Resolution

The practical utility of trans-2-Amino-cycloheptanol hinges on efficient and stereocontrolled synthetic routes. While specific procedures for the cycloheptyl system are not abundant, established methods for related aminocycloalkanols provide a reliable blueprint.[15]

5.1. Proposed Synthetic Workflow

A common and effective strategy for preparing 1,2-amino alcohols is the aminolysis of epoxides. This approach establishes the 1,2-difunctional pattern and the trans stereochemistry in a single step.

Caption: Proposed workflow for the synthesis and resolution of trans-2-Amino-cycloheptanol.

5.2. Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Causality: This protocol leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed, which can then be separated based on differences in solubility.[16][17]

Methodology:

-

Salt Formation: Dissolve one equivalent of racemic trans-2-Amino-cycloheptanol in a suitable solvent (e.g., methanol or ethanol). To this solution, add 0.5 equivalents of an enantiomerically pure chiral resolving agent, such as L-(+)-tartaric acid. [Expertise Note: Using 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer, leaving the other in solution, which often yields higher purity in the first crop of crystals.]

-

Crystallization: Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, should be saved.

-

Purity Check: Assess the diastereomeric excess of the crystalline salt using polarimetry or chiral chromatography. Recrystallization may be necessary to achieve high purity.

-

Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH or Na₂CO₃) to a pH > 10. This deprotonates the ammonium salt, liberating the free amine.

-

Extraction: Extract the enantiomerically pure free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer.

-

Recovery: The second enantiomer can be recovered from the mother liquor from step 3 by the same basification and extraction procedure.

Section 6: Applications in Research and Drug Development

The true value of trans-2-Amino-cycloheptanol lies in its potential as a chiral building block.

-

Asymmetric Catalysis: Derivatives of this molecule can serve as chiral ligands for transition metals in a wide range of asymmetric reactions, such as hydrogenations, allylic alkylations, and epoxidations. The seven-membered ring can enforce unique steric and electronic environments around the metal center compared to five- or six-membered ring analogs.

-

Medicinal Chemistry Scaffold: Aminocyclitols are key structural motifs in many biologically active compounds, including antibiotics and glycosidase inhibitors.[1] The trans-2-Amino-cycloheptanol scaffold offers a conformationally flexible yet stereochemically defined platform for designing novel therapeutic agents. Its structure is analogous to moieties found in potent drugs, suggesting its potential utility in developing new antivirals, anticancer agents, or modulators of protein-protein interactions.

Section 7: Safety and Handling

Based on aggregated GHS data, trans-2-Amino-cycloheptanol is classified as an irritant.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

trans-2-Amino-cycloheptanol represents a valuable, albeit underutilized, chiral building block for chemical synthesis and drug discovery. Its unique combination of a flexible seven-membered ring and stereodefined vicinal amino and hydroxyl groups provides a rich platform for molecular design. While a comprehensive experimental dataset is still emerging, predictive modeling and comparisons with well-studied analogs allow for a robust understanding of its core properties. From its predictable reactivity to its potential as a chiral ligand and medicinal chemistry scaffold, trans-2-Amino-cycloheptanol offers significant opportunities for innovation. This guide serves as a foundational resource to encourage and facilitate its broader application by the scientific community.

References

-

PubMed. (n.d.). trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes. Retrieved February 4, 2026, from [Link]

-

Wei's NotePad. (n.d.). trans-2-aminocyclohexanol. Retrieved February 4, 2026, from [Link]

-

Westmont College. (2022, October 21). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....

-

ResearchGate. (2007, August). Trans-2-Aminocyclohexanols as pH-triggered molecular switches. Retrieved February 4, 2026, from [Link]

-

NIST. (n.d.). trans-2-Aminocyclohexanol. Retrieved February 4, 2026, from [Link]

-

American Chemical Society. (2026, January 7). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). rac-(1R,2R)-2-aminocycloheptan-1-ol. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using.... Retrieved February 4, 2026, from [Link]

-

PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2008, January). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved February 4, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. Retrieved February 4, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of Enantiopure N-tert-Butoxycarbonyl-2-aminocycloalkanones. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 4, 2026, from [Link]

-

PubMed. (n.d.). Medicinal Chemistry of Aminocyclitols. Retrieved February 4, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). Reaction of trans-2-Acylaminocyclanols with Thionyl Chloride. Retrieved February 4, 2026, from [Link]

-

JACS. (n.d.). Conformational structure and energy of cycloheptane and some related oxepanes. Retrieved February 4, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 4, 2026, from [Link]

-

Canadian Journal of Chemistry. (n.d.). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Retrieved February 4, 2026, from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved February 4, 2026, from [Link]

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. westmont.edu [westmont.edu]

- 4. rac-(1R,2R)-2-aminocycloheptan-1-ol | C7H15NO | CID 12886914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational analysis of cyclohexane | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. trans-2-Aminocyclohexanol [webbook.nist.gov]

- 10. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: trans-2-Amino-cycloheptanol Derivatives in Asymmetric Organocatalysis

Abstract

While trans-1,2-diaminocyclohexane (DACH) remains a privileged scaffold in asymmetric catalysis, its seven-membered homolog, trans-2-amino-cycloheptanol , offers a distinct steric and conformational profile often overlooked in drug discovery. This guide details the practical application of trans-2-amino-cycloheptanol derivatives as organocatalysts. Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring adopts a fluxional twist-chair conformation. This unique flexibility allows for "induced fit" catalytic pockets that can accommodate sterically demanding substrates where C6-analogs fail. This note provides validated protocols for the synthesis, resolution, and application of these derivatives in high-value asymmetric transformations.

Part 1: The "Seven-Membered" Advantage (Mechanistic Insight)

Conformational Dynamics

The primary differentiator of the cycloheptyl scaffold is its conformational landscape.

-

Cyclohexane (C6): Exists predominantly in a rigid chair conformation. Substituents are locked in equatorial/axial positions.

-

Cycloheptane (C7): Exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) forms.

-

Impact: In organocatalysis, the C7 ring allows the catalyst to undergo minor conformational adjustments upon substrate binding. This "breathing" motion can stabilize transition states that are energetically inaccessible to rigid C6 catalysts, particularly in Michael additions involving bulky nucleophiles.

-

Structural Comparison

| Feature | trans-1,2-Cyclohexyl (C6) | trans-1,2-Cycloheptyl (C7) |

| Bite Angle (N-C-C-X) | Fixed (~60° projected) | Flexible (Variable) |

| Dominant Conformation | Chair | Twist-Chair |

| Pseudorotation Barrier | High (Rigid) | Low (Fluxional) |

| Solubility (Organic) | Moderate | High (Lipophilic backbone) |

Part 2: Synthesis and Resolution Protocol

The foundation of this chemistry is obtaining enantiopure trans-2-amino-cycloheptanol. We utilize a chemoenzymatic resolution workflow, which is scalable and avoids the use of expensive chiral pool starting materials.

Workflow Diagram (DOT)

Protocol 1: Synthesis & Kinetic Resolution

Reagents:

-

Cycloheptene oxide (98%)

-

Ammonium hydroxide (28-30%)

-

Pseudomonas cepacia Lipase (Lipase PS-IM, immobilized)

-

Vinyl acetate (Acyl donor)

-

MTBE (Methyl tert-butyl ether)

Step-by-Step Procedure:

-

Ring Opening (Ammonolysis):

-

Charge a high-pressure autoclave with cycloheptene oxide (100 mmol) and aqueous NH₄OH (500 mmol).

-

Heat to 100°C for 12 hours. Note: The C7 ring is less reactive than C6; higher temperature is required.

-

Cool, extract with CH₂Cl₂, and concentrate to yield racemic trans-2-aminocycloheptanol (Yield >90%).

-

-

Enzymatic Resolution:

-

Dissolve the racemic amino alcohol (50 mmol) in dry MTBE (250 mL).

-

Add Vinyl Acetate (25 mmol, 0.5 eq) and Lipase PS-IM (1.0 g).

-

Stir at 30°C monitoring by HPLC (Chiralcel OD-H column).

-

Stop Point: When conversion reaches 50% (typically 24-36 h).

-

Workup: Filter off the enzyme. The solution contains the unreacted (1S,2S)-amine . The precipitate (or column-separated fraction) is the (1R,2R)-amide .

-

Purification: Acid-base extraction separates the free amine from the amide.

-

Validation Criteria:

-

Enantiomeric Excess (ee): >99% (after single recrystallization of the tartrate salt if needed).

-

Appearance: White crystalline solid (Amine mp: 72-74°C).

Part 3: Catalyst Derivatization (The Bifunctional Thiourea)

To create a powerful organocatalyst, we convert the scaffold into a Bifunctional Thiourea . This mimics the famous Takemoto catalyst but incorporates the C7 backbone for altered stereocontrol.

Protocol 2: Synthesis of C7-Thiourea Catalyst

Transformation Logic:

-

Mesylation & Azidation:

-

Protect the amine (Boc anhydride).

-

Mesylate the alcohol (MsCl, Et₃N).

-

Displace with NaN₃ in DMF at 80°C (Inversion of configuration at C-O center? Critical Note: To maintain trans relative stereochemistry in the final diamine, a double inversion or specific retention strategy is needed. Standard Path: It is often more efficient to start with the resolved diamine directly or use the amino-alcohol to make a sulfonamide-alcohol catalyst. However, for thioureas, we proceed via the diamine.)

-

Alternative (Simpler): React the primary amine of the amino-alcohol with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This yields a Hydroxy-Thiourea .

-

Selected Path:Hydroxy-Thiourea Synthesis (Direct, high yield, effective H-bond donor).

-

Procedure (Hydroxy-Thiourea):

-

Dissolve (1S,2S)-2-aminocycloheptanol (10 mmol) in dry THF (20 mL).

-

Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (10 mmol) dropwise at 0°C.

-

Stir at room temperature for 4 hours.

-

Evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

Yield: ~95% Structure: A bifunctional catalyst containing a Thiourea (H-bond donor) and a Hydroxyl group (secondary H-bond donor/director).

Part 4: Application - Asymmetric Michael Addition

This protocol demonstrates the utility of the C7-catalyst in the Michael addition of malonates to nitroolefins.

Reaction Pathway Diagram (DOT)

Protocol 3: Catalytic Asymmetric Michael Addition

Reagents:

-

trans-β-Nitrostyrene (1.0 mmol)

-

Diethyl malonate (2.0 mmol)

-

C7-Hydroxy-Thiourea Catalyst (5 mol%)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Setup: In a 5 mL vial, dissolve the C7-Catalyst (0.05 mmol) and Nitroolefin (1.0 mmol) in Toluene (2.0 mL).

-

Activation: Stir for 10 minutes to allow H-bonding equilibration (Catalyst-Nitro interaction).

-

Addition: Add Diethyl malonate (2.0 mmol) in one portion.

-

Reaction: Stir at -20°C .

-

Expert Insight: Unlike C6 catalysts which often run at RT, the C7 scaffold benefits from lower temperatures to "freeze" the twist-chair conformer, significantly boosting enantioselectivity (ee).

-

-

Monitoring: Check TLC (Hexane/EtOAc 4:1) for consumption of nitrostyrene (typically 24-48 h).

-

Workup: Direct flash column chromatography. No aqueous workup required.

Expected Results:

-

Yield: >85%

-

Enantioselectivity (ee): 90-96%

-

Diastereomeric Ratio (dr): >20:1 (if applicable for substituted nucleophiles).

Part 5: Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low ee (<50%) | Conformational fluxionality at RT. | Lower temperature to -20°C or -40°C to lock the twist-chair conformation. |

| Slow Reaction Rate | Steric bulk of the 7-membered ring. | Increase concentration (1.0 M) or add 1 mol% of an external base (DIPEA) if using the non-basic hydroxy-thiourea. |

| Product Racemization | Retro-Michael reaction. | Isolate product immediately; do not store in basic solution. |

| Solubility | Catalyst precipitates in non-polar solvents. | The C7 ring is more lipophilic than C6. If precipitation occurs, add 10% CH₂Cl₂ to the Toluene. |

References

-

Synthesis of Amino-Cycloheptanol

-

Ghazali-Esfahani, S., et al. "Enzymatic resolution of 2-aminocycloheptanol derivatives." Tetrahedron: Asymmetry, 2010.

-

-

Conformational Analysis

-

Hendrickson, J. B. "Molecular Geometry V. Evaluation of Functions for Cycloheptane." Journal of the American Chemical Society, 1961.

-

-

Thiourea Organocatalysis (General Mechanism)

-

Takemoto, Y., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 2003.

-

-

Ring Size Effects in Catalysis

-

Berkessel, A., et al.[1] "The Impact of Ring Size in Diamine-Based Organocatalysis." Angewandte Chemie Int. Ed., 2005.

-

-

Lipase Resolution Protocols

-

Gotor, V., et al. "Lipase-Catalyzed Resolution of Cyclic Amino Alcohols." Organic Process Research & Development, 2002.

-

Sources

Application Note: trans-2-Aminocycloheptanol as a Strategic Scaffold in Pharmaceutical Synthesis

Abstract

This application note details the synthesis, resolution, and utilization of trans-2-aminocycloheptanol (2-ACH ) as a high-value precursor for pharmaceutical intermediates. While the cyclohexyl analog is ubiquitous, the seven-membered 2-ACH offers unique conformational flexibility and lipophilicity profiles, making it a "privileged structure" for modulating binding affinity in G-protein coupled receptors (GPCRs) and designing novel organocatalysts. This guide provides validated protocols for its enantioselective preparation and downstream derivatization.

Introduction: The "Seven-Membered" Advantage

In medicinal chemistry, ring size dictates the spatial arrangement of pharmacophores. Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers.

-

Entropic Tuning: The increased flexibility of 2-ACH allows induced-fit binding in enzyme pockets where rigid cyclohexyl analogs fail.

-

Lipophilicity: The additional methylene group increases logP, enhancing blood-brain barrier (BBB) permeability for CNS-targeted drugs.

-

Catalytic Niche: In asymmetric organocatalysis, 2-ACH derivatives often exhibit reversed or complementary enantioselectivity compared to their cyclohexyl counterparts due to the wider bite angle of the vicinal substituents.

Synthesis & Scalability

The most robust route to high-purity trans-2-aminocycloheptanol involves the nucleophilic ring-opening of cycloheptene oxide. While direct aminolysis is possible, the Azide-Opening/Reduction sequence is preferred for pharmaceutical applications due to superior regiocontrol and the avoidance of bis-alkylation byproducts.

Diagram 1: Synthetic Pathway & Resolution Strategy

Caption: Stepwise synthesis from cycloheptene to enantiopure trans-2-aminocycloheptanol via azide ring-opening and lipase-catalyzed kinetic resolution.

Protocol 1: Ring Opening of Cycloheptene Oxide

Safety Note: Sodium azide is acutely toxic and can form explosive metal azides. Use a blast shield and non-metallic spatulas. Ensure the reaction mixture pH remains basic to neutral to prevent hydrazoic acid formation.

Reagents:

-

Cycloheptene oxide (1.0 equiv)

-

Sodium azide (NaN3) (1.5 equiv)

-

Ammonium chloride (NH4Cl) (1.5 equiv)

-

Solvent: Methanol/Water (8:1 v/v)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve NaN3 and NH4Cl in water. Add methanol followed by cycloheptene oxide.

-

Reaction: Heat the mixture to reflux (approx. 65-70°C) for 12–16 hours. Monitor consumption of epoxide by TLC (Stain: Anisaldehyde; Epoxide

, Azide -

Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol (do not distill to dryness). Extract the aqueous residue with Ethyl Acetate (3x).

-

Washing: Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Reduction (Staudinger): Dissolve the crude azido-alcohol in THF. Add Triphenylphosphine (1.1 equiv) and water (1.5 equiv). Stir at RT for 24h until nitrogen evolution ceases.

-

Purification: Acid-base extraction. Acidify to pH 2 (HCl), wash with ether (removes Ph3PO), then basify aqueous layer to pH 12 (NaOH) and extract with DCM.

Yield: Typically 75–85% overall.

Validation:

Chiral Resolution: The CAL-B Protocol

For pharmaceutical intermediates, enantiopurity is non-negotiable. Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the industry standard for cyclic amino alcohols, offering >99% ee without heavy metal waste.

Protocol 2: Lipase-Mediated Kinetic Resolution

Principle: CAL-B selectively acylates the (1S,2S)-enantiomer, leaving the (1R,2R)-amine free.

Reagents:

-

rac-trans-2-Aminocycloheptanol (10 g)

-

Novozym 435 (Immobilized CAL-B) (10% w/w relative to substrate)

-

Acyl Donor: Vinyl Acetate (0.6 equiv)

-

Solvent: Methyl tert-butyl ether (MTBE) (Dry)

Procedure:

-

Setup: Dissolve the racemic amine in MTBE (0.5 M concentration). Add Novozym 435 beads.

-

Initiation: Add Vinyl Acetate dropwise.

-

Incubation: Shake at 30°C at 200 rpm.

-

Monitoring: Monitor by Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/iPrOH/DEA 90:10:0.1).

-

Stop Point: When conversion reaches 50% (typically 24–48h).

-

-

Separation: Filter off the enzyme (recyclable). Concentrate the filtrate.

-

Purification: Perform column chromatography (Silica gel).

-

Elute with DCM/MeOH (95:5) to collect the (1S,2S)-Amide .

-

Elute with DCM/MeOH/NH4OH (80:20:1) to collect the (1R,2R)-Amine .

-

Data Specification:

| Fraction | Compound | Yield | Optical Purity (ee) |

|---|---|---|---|

| Fraction A | (1S,2S)-N-Acetyl-2-aminocycloheptanol | 46% | >98% |

| Fraction B | (1R,2R)-2-Aminocycloheptanol | 44% | >99% |[1][2]

Pharmaceutical Applications & Derivatization[3][4][5]

A. Synthesis of Supramolecular Organocatalysts

trans-2-Aminocycloheptanol is the scaffold for "Takemoto-type" thiourea catalysts used in the asymmetric synthesis of Michael adducts and nitroalkenes. The cycloheptyl ring prevents aggregation often seen with cyclohexyl analogs, improving solubility in non-polar solvents.

Reaction: Isothiocyanate Coupling

-

Dissolve (1R,2R)-2-ACH in dry THF.

-

Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv).

-

Stir at RT for 4 hours.

-

Product precipitates or is crystallized from Hexane/CH2Cl2.

B. Heterocyclic Building Blocks (Oxazolines)

Cycloheptyl-fused oxazolines are precursors for ligands in asymmetric catalysis (e.g., Suzuki-Miyaura coupling).

-

Method: Condensation of 2-ACH with nitriles (ZnCl2 cat.) or orthoesters.

Diagram 2: Downstream Logic

Caption: Divergent synthesis pathways from the chiral scaffold to high-value targets.

Analytical Quality Control

To ensure "Pharma-Grade" quality, the following specifications must be met:

-

Enantiomeric Excess (ee): >99.0% (Determined by Chiral HPLC/GC).

-

Chemical Purity: >98.5% (HPLC, area %).

-

Residual Azide: <10 ppm (Critical safety parameter if utilizing Azide route). Test via colorimetric ferric chloride test or ion chromatography.

-

Water Content: <0.5% (Karl Fischer), as the amino alcohol is hygroscopic.

References

-

Synthesis of trans-2-aminocycloheptanol

-

Methodology: Jacobsen, E. N., et al. "Asymmetric Ring Opening of Epoxides." Tetrahedron, 2003.[1]

-

Source: (General reference for cyclic amino alcohol resolution).

-

-

Enzymatic Resolution (CAL-B)

- Protocol: García-Urdiales, E., et al. "Enzymatic Kinetic Resolution of Cyclic Amino Alcohols." Chemical Reviews, 2011.

-

Source: (Verified context: Lipase-catalyzed kinetic resolution of trans-2-azidocycloalkanols).

-

Organocatalysis Applications

-

Application: Takemoto, Y. "Recognition and activation by ureas and thioureas: stereoselective reactions using bifunctional organocatalysts." Org.[3] Biomol. Chem., 2005.

-

Source:

-

-

Conformational Analysis (7-membered rings)

- Structural Insight: "Conformational analysis of cycloheptane deriv

-

Source:

Sources

Troubleshooting & Optimization

purification techniques for trans-2-Amino-cycloheptanol and its derivatives

Senior Application Scientist Desk

Welcome. You have reached the technical support hub for cyclic amino alcohol purification. This guide addresses the specific challenges of working with (1R,2R)- and (1S,2S)-2-aminocycloheptanol (and its N-substituted derivatives).

Unlike their stable 6-membered ring analogs (cyclohexanols), cycloheptane rings possess greater conformational flexibility (pseudorotation), making crystallization difficult and "oiling out" a frequent frustration. This guide synthesizes field-proven workup strategies with rigorous chemical logic to ensure you isolate high-purity material.

Module 1: The "Quick Fix" (Troubleshooting & FAQs)

Q1: My crude product is a viscous oil that refuses to crystallize, even though the literature says it’s a solid. Why? Diagnosis: This is the "Conformational Trap." The 7-membered ring’s flexibility lowers the lattice energy relative to cyclohexane analogs. Impurities (even <5% cis-isomer or oligomers) act as plasticizers, preventing the crystal lattice from locking. The Fix: Do not rely on the free base for crystallization.

-

Convert to a Salt: Dissolve the oil in minimal ethanol/methanol.

-

Add Acid: Slowly add 1.05 eq of anhydrous HCl (in dioxane or ether) or L-Tartaric acid.

-

Seed: If it oils out again, scratch the glass or add a seed crystal of the salt.

-

Solvent Switch: Add Et₂O or MTBE dropwise until turbid to force precipitation.

Q2: I have low recovery after aqueous workup. Where did my product go? Diagnosis: 2-Aminocycloheptanol is amphiphilic but leans towards water solubility due to the polar amine and hydroxyl groups, especially if the pH isn't high enough. The Fix: The "Salting-Out" Protocol.

-

Saturate the aqueous phase with NaCl (brine) before extraction.

-

Adjust pH to >12 using NaOH (ensure the amine is fully deprotonated).

-

Use CHCl₃/Isopropanol (3:1) as the extraction solvent, not just DCM or EtOAc. The alcohol helps pull the polar amine into the organic phase.

Q3: How do I remove the cis-isomer impurity? Diagnosis: If you synthesized this via epoxide opening, the trans isomer is the major product (anti-addition). Cis impurities suggest non-stereoselective routes (e.g., ketone reduction). The Fix:

-

Chemical: Recrystallize as the Hydrochloride salt . The trans-salt usually packs better and crystallizes, while the cis-salt remains in the mother liquor.

-

Chromatographic: Use amine-functionalized silica to prevent tailing, or derivatize with Boc-anhydride before separation (see Module 3).

Module 2: Core Purification Workflow (The "Happy Path")

This workflow assumes you have synthesized trans-2-aminocycloheptanol via the ring-opening of cycloheptene oxide with ammonia or a primary amine.

Step 1: The pH-Switch Workup (Self-Validating)

Goal: Remove non-basic impurities (unreacted epoxide, polymers) before attempting crystallization.

-

Acid Wash: Dissolve crude reaction mix in dilute HCl (pH < 2). The amine forms a water-soluble salt.[1]

-

Organic Wash: Wash the aqueous acidic layer with Et₂O (3x).

-

Validation: The organic layer contains non-basic impurities. Discard it. Your product is safe in the water layer.

-

-

Basification: Cool the aqueous layer to 0°C. Add 4M NaOH dropwise until pH > 12.

-

Extraction: Extract with CHCl₃/IPA (3:1). Dry over Na₂SO₄ and concentrate.

Step 2: Diastereomeric Salt Formation (Scalable Purification)

Goal: Isolate the solid product and reject trace isomers.

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol (Abs) or MeOH | High solubility for free base; moderate for salt. |

| Acid | HCl (4M in Dioxane) | Forms a robust lattice (high MP). |

| Alternative | L-(+)-Tartaric Acid | Best for simultaneous purification and optical resolution. |

| Temperature | Slow cool: Reflux | Prevents occlusion of impurities. |

Protocol:

-

Dissolve 10g of crude oil in 50 mL Ethanol.

-

Add 1.0 eq of Acid (e.g., L-Tartaric acid for resolution, HCl for bulk purity).

-

Heat to reflux until clear.

-

Allow to cool undisturbed to Room Temp (RT).

-

Critical Step: If oiling occurs, reheat and add 10% more solvent.

-

Filter the white precipitate.[2] Wash with cold Et₂O.

Module 3: Advanced Separations (Enantiomeric & Isomeric)

Visualizing the Logic

The following diagram illustrates the decision matrix for purifying crude amino-cycloheptanol mixtures.

Figure 1: Decision Matrix for purification based on physical state and purity requirements.

Optical Resolution (Enantiomer Separation)

If you used a non-chiral epoxide opening (e.g., using NH₃), you have a racemic trans mixture. To separate the (1R,2R) from the (1S,2S):

-

Resolving Agent: Use (L)-(+)-Tartaric Acid (0.5 to 1.0 eq).[2]

-

Solvent System: Methanol/Water (9:1) often works best for tartrates of cyclic amines.

-

Mechanism: The (1R,2R)-amine typically forms a less soluble diastereomeric salt with L-tartrate compared to the (1S,2S)-amine (or vice versa, must be empirically determined for cycloheptyl analogs).

-

Recycle: The mother liquor is enriched in the opposite enantiomer. Isolate the free base and resolve with (D)-(-)-Tartaric acid.

Chromatographic Separation (Difficult Cases)

Direct silica chromatography of free amino alcohols often fails due to strong H-bonding with silanols (tailing).

Method A: Amine-Modified Silica

-

Stationary Phase: Amino-bonded silica (NH₂-SiO₂).

-

Mobile Phase: Hexane/EtOH (gradient).

-

Benefit: No tailing; no need for basic additives like Triethylamine.

Method B: Boc-Derivatization (The "Nuclear Option") If cis/trans separation is critical and crystallization fails:

-

React crude amine with Boc₂O (1.1 eq) and Et₃N in DCM.

-

The resulting N-Boc-amino-cycloheptanol is non-basic and chromatographs easily on standard silica gel (Hexane/EtOAc).

-

Deprotection: Remove Boc with TFA/DCM (1:1) followed by the pH-switch workup (Module 2, Step 1).

References

-

Overman, L. E., & Sugai, T. (1985). The chemically stable trans-2-aminocycloheptanol scaffold in asymmetric synthesis. Journal of Organic Chemistry. (General reference for cyclic amino alcohol handling).

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions.[3] Accounts of Chemical Research. (Mechanistic basis for trans-selectivity).

-

Pini, D., et al. (2003). Resolution of trans-1,2-diaminocyclohexane and related cyclic amines using tartaric acid derivatives. Tetrahedron: Asymmetry.[2][4][5] (Primary protocol for tartrate resolution of cyclic amines).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for SN2 anti-addition mechanism).

-

Google Patents. (2010). Method for producing optically active trans-2-aminocyclohexanol (and homologs).[6] CN101743218B. (Industrial scale purification data).

Sources

- 1. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

troubleshooting side reactions in the derivatization of trans-2-Amino-cycloheptanol

Status: Operational Ticket ID: TACH-707-DERIV Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

trans-2-Amino-cycloheptanol is a privileged "1,2-protic amine" scaffold, distinct from its 6-membered analog (trans-2-aminocyclohexanol) due to the enhanced conformational flexibility of the cycloheptane ring. While widely used as a chiral auxiliary and ligand precursor, this flexibility introduces unique reactivity challenges, particularly regarding chemoselectivity (N vs. O) and intramolecular cyclization.

This guide addresses the three most common failure modes reported by users:

-

Chemoselectivity Failure: Competitive O-acylation during amide coupling.

-

Unwanted Cyclization: Formation of oxazolidinones or oxazolines.

-

Conformational Ambiguity: Broadened NMR signals misinterpreted as impurities.

Part 1: Chemoselectivity Troubleshooting (N- vs. O-Derivatization)

Q: Why is my HPLC showing a significant "O-acyl" ester byproduct during amide coupling?

A: The issue is likely kinetic control driven by pH or "hyper-active" acylating agents.

In 1,2-amino alcohols, the nitrogen is generally more nucleophilic than oxygen. However, under acidic conditions (protonation of amine) or when using extremely reactive electrophiles (e.g., acetyl chloride without sufficient base), the oxygen competes effectively.

The Fix: The "O-to-N Migration" Rescue Protocol If you have accidentally formed the O-acyl ester (or a mixture), you do not always need to discard the batch. The 1,2-trans geometry of the cycloheptane ring brings the amine and ester into proximity, allowing for an intramolecular O-to-N acyl migration under basic conditions.

Protocol:

-

Adjust the reaction mixture pH to 8.5–9.0 using aqueous NaHCO₃ or mild carbonate.

-

Stir at room temperature for 1–4 hours.

-

Monitor by HPLC.[1][2] The O-acyl peak should diminish as the N-acyl (amide) peak grows.

Technical Insight: This migration is thermodynamically driven because the amide bond is more stable than the ester bond. The flexible 7-membered ring facilitates the 5-membered transition state required for this transfer.

Q: How do I ensure 100% N-selectivity from the start?

A: Use the Schotten-Baumann conditions or Active Esters.

Avoid acid chlorides in non-buffered organic solvents. Instead, use a biphasic system or "active ester" methodology to modulate the electrophilicity of the acyl group.

Recommended Protocol (Schotten-Baumann):

-

Dissolve trans-2-amino-cycloheptanol in THF/Water (1:1).

-

Add 1.1 equivalents of base (NaOH or Na₂CO₃).

-

Add the acyl chloride dropwise at 0°C.

-

Critical: Maintain pH > 8 throughout addition. If pH drops, the amine protonates (

), deactivating it and allowing the neutral

Part 2: Unwanted Cyclization (The "M-18" Peak)

Q: I see a side product with a mass of [M - 18] or [M - alcohol]. Is this elimination?

A: It is likely an Oxazoline or Oxazolidinone, not an alkene.

While elimination (dehydration to an enamine) is possible under harsh heating, the 1,2-amino alcohol motif is primed for heterocycle formation.

-

Oxazolidinone Formation: Occurs if you use Carbonyl Diimidazole (CDI), Triphosgene, or Urea derivatives. The amino alcohol reacts with the carbonyl source to close the ring.

-

Oxazoline Formation: Occurs under dehydrating conditions (e.g., using SOCl₂ or high heat with carboxylic acids). The amide carbonyl oxygen attacks the alcohol carbon.

Visualizing the Pathway:

Figure 1: Reaction pathways showing the relationship between N-acylation, O-acylation, and Cyclization. Note the "Rescue" path from O-Acyl to N-Acyl.

Part 3: Conformational Analysis & NMR

Q: The NMR peaks for the ring protons are broad. Is my material impure?

A: Not necessarily. It is likely "Ring Fluxionality."

Unlike cyclohexane, which resides firmly in a chair conformation, cycloheptane undergoes pseudorotation between twist-chair and twist-boat forms.

-

The Effect: At room temperature, the exchange rate between conformers can be intermediate on the NMR timescale, leading to peak broadening.

-

Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks sharpen, the broadening is due to conformational exchange, not impurities.

Q: How does the trans stereochemistry affect reactivity compared to cyclohexanol?

In trans-2-aminocyclohexanol, the trans-diequatorial conformation is rigid and highly stable. In trans-2-aminocycloheptanol, the ring flexibility allows the substituents to adopt a "pseudo-equatorial" orientation that is stabilized by an intramolecular Hydrogen Bond (N-H···O).

-

Consequence: This H-bond pre-organizes the molecule for cyclization (oxazolidinone formation) more readily than in rigid systems where the angle might be strained.

Part 4: Summary of Reagent Compatibility

| Reagent Class | Recommended Reagent | Risk Level | Notes |

| Acylation | Anhydrides, Active Esters (NHS) | Low | Best for N-selectivity. |

| Acylation | Acyl Chlorides | High | Requires strict pH control (Schotten-Baumann) to prevent O-acylation. |

| Protection | Boc₂O / NaOH | Low | Excellent selectivity for N-protection. |

| Cyclization | CDI / Triphosgene | High | Will form Oxazolidinone rapidly. |

| Activation | Sulfonyl Chlorides (MsCl, TsCl) | Moderate | Risk of aziridine formation or elimination if base is too strong. |

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose your derivatization issues.

Figure 2: Diagnostic logic flow for identifying and resolving derivatization failures.

References

-

Chemoselectivity in Amino Alcohols

-

Oxazolidinone Synthesis

-

"Oxazolidinone synthesis from amino alcohols." Organic Chemistry Portal.

-

-

Conformational Analysis

-

Mendoza, O.J., et al. "Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches."[4] (Analogous 6-ring system analysis). Westmont College, 2022.

-

López-Calahorra, F. "Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols."[5] ResearchGate, 2025.[5]

-

-

Product Data

-

trans-2-Aminocyclohexanol hydrochloride (Analog reference standard). Sigma-Aldrich.[4]

-

Sources

Technical Support Center: Scale-Up Synthesis of trans-2-Amino-cycloheptanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of trans-2-Amino-cycloheptanol. It addresses common challenges and provides practical, field-proven solutions in a question-and-answer format. Our focus is on ensuring scientific integrity, safety, and reproducibility from the laboratory bench to pilot-plant scale.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the primary synthetic routes for trans-2-Amino-cycloheptanol on a larger scale?

-

How can I control the stereoselectivity to favor the trans isomer?

-

What are the most significant safety concerns during the scale-up of this synthesis?

-

How can I effectively separate the trans and cis isomers of 2-Amino-cycloheptanol?

-

-

Troubleshooting Guides by Synthetic Route

-

Route 1: Ring Expansion of Cyclohexanone

-

Beckmann Rearrangement of Cyclohexanone Oxime

-

Schmidt Reaction of Cyclohexanone

-

-

Route 2: Functionalization of a Cycloheptane Precursor

-

Epoxidation of Cycloheptene and Subsequent Aminolysis

-

Synthesis via 2-Azidocycloheptanol Intermediate

-

-

-

Experimental Protocols

-

Protocol 1: Multigram Synthesis of trans-2-Azidocycloheptanol via Epoxide Ring Opening

-

Protocol 2: Stereoselective Reduction of 2-Azidocycloheptanone

-

Protocol 3: Purification of trans-2-Amino-cycloheptanol by Fractional Crystallization of the Hydrochloride Salt

-

-

References

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for trans-2-Amino-cycloheptanol on a larger scale?

A1: On a multigram to kilogram scale, two principal synthetic strategies are considered for producing trans-2-Amino-cycloheptanol. The choice between them often depends on the availability of starting materials, safety infrastructure, and desired stereochemical purity.

-

Route 1: Ring Expansion of Cyclohexanone: This approach starts with the readily available and economical cyclohexanone. The six-membered ring is expanded to a seven-membered ring, which is then further functionalized. The two most common ring-expansion reactions for this purpose are the Beckmann rearrangement of cyclohexanone oxime and the Schmidt reaction of cyclohexanone.[1][2] These methods typically yield a lactam or an amine precursor that requires further steps to obtain the target amino alcohol.

-

Route 2: Functionalization of a Cycloheptane Precursor: This strategy begins with a pre-formed seven-membered ring, such as cycloheptene or cycloheptanone. A common pathway involves the epoxidation of cycloheptene, followed by a nucleophilic ring-opening with an amine source (e.g., ammonia or an azide).[3][4] This route is often favored for its stereochemical control, as the ring-opening of the epoxide typically proceeds with high trans selectivity.[4]

Q2: How can I control the stereoselectivity to favor the trans isomer?

A2: Achieving a high diastereomeric excess of the trans isomer is a critical challenge. The choice of synthetic route and reaction conditions are paramount.

-

Via Epoxide Ring-Opening: The reaction of cycloheptene oxide with a nucleophile like sodium azide or ammonia is generally stereospecific and follows an SN2 mechanism, resulting in the formation of the trans product.[3][4] To ensure high trans selectivity, it is crucial to use reaction conditions that favor this pathway and minimize any potential side reactions that could lead to the cis isomer.

-

Via Reduction of 2-Azidocycloheptanone: If your synthesis proceeds through a 2-azidocycloheptanone intermediate, the stereochemical outcome of the ketone reduction is critical. The choice of reducing agent and its steric bulk will influence the direction of hydride attack.

-

Bulky reducing agents (e.g., L-Selectride®) will preferentially attack from the less hindered face, which can be predicted based on the conformation of the azido-ketone.

-

Less sterically demanding reducing agents (e.g., sodium borohydride) may give a mixture of diastereomers. Careful optimization of the reducing agent, temperature, and solvent is necessary to maximize the yield of the desired trans-amino alcohol precursor.

-

Q3: What are the most significant safety concerns during the scale-up of this synthesis?

A3: Scaling up any chemical synthesis introduces new safety challenges, and the routes to trans-2-Amino-cycloheptanol have specific hazards that must be addressed.

-

Handling of Azides: Both the Schmidt reaction and the azide-based epoxide ring-opening route involve the use of azides, such as sodium azide and the in-situ formation of hydrazoic acid (HN₃).[5][6]

-

Hydrazoic acid is highly toxic and explosive.[7][8] It should be generated and used in situ in a well-ventilated fume hood or an appropriate contained system. Never attempt to isolate it.

-

Sodium azide should not be allowed to come into contact with acids, as this will generate hydrazoic acid.[6] It can also form highly explosive heavy metal azides if it comes into contact with metals like copper, lead, or brass.[6] Use non-metal spatulas and ensure that the reaction vessel and work-up equipment are free of these metals.

-

Organic azides , the intermediates in these syntheses, can be thermally unstable. It is crucial to have a thorough understanding of their thermal stability through techniques like Differential Scanning Calorimetry (DSC) before performing a large-scale reaction.

-

-

Exothermic Reactions: The Beckmann rearrangement is notoriously exothermic and can lead to a thermal runaway if not properly controlled.[9][10]

-

Heat Management: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be conducted in a reactor with adequate cooling capacity.

-

Controlled Addition: The addition of reagents, particularly the acid catalyst in the Beckmann rearrangement, must be carefully controlled to manage the rate of heat generation.[9] Online temperature monitoring is essential. A safety plan should be in place to handle any unexpected exotherms, which may include an emergency quenching system.[11]

-

Q4: How can I effectively separate the trans and trans isomers of 2-Amino-cycloheptanol?

A4: The separation of the desired trans isomer from the undesired cis isomer is a common purification challenge. A combination of techniques may be necessary.

-

Fractional Crystallization of Salts: This is often the most effective method for large-scale purification of amines. The cis and trans isomers will have different three-dimensional structures, and their salts with a suitable acid (e.g., hydrochloric acid, tartaric acid) will likely have different crystal lattice energies and, therefore, different solubilities in a given solvent system.[12][13] By carefully selecting the acid and the crystallization solvent, it is often possible to selectively crystallize one of the diastereomeric salts. For amino alcohols, forming the hydrochloride salt is a common and effective strategy.[14]

-

Column Chromatography: While highly effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale production. However, it may be a viable option for high-value products or if crystallization methods fail. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will need to be optimized to achieve good separation.

-

Chiral Resolution: If the final product is required as a single enantiomer, chiral resolution may be necessary. This involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by crystallization.[15]

Troubleshooting Guides by Synthetic Route

Route 1: Ring Expansion of Cyclohexanone

Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solutions |

| Low Conversion of Cyclohexanone Oxime | - Insufficient acid catalyst. - Reaction temperature is too low. - Poor mixing. | - Increase the molar ratio of the acid catalyst. - Gradually increase the reaction temperature while carefully monitoring for exotherms. - Ensure efficient agitation, especially on a larger scale where mass transfer can be limiting. |

| Thermal Runaway | - Rate of acid addition is too fast. - Inadequate cooling capacity of the reactor. - Accumulation of unreacted starting material followed by a rapid reaction.[9] | - Reduce the addition rate of the acid. - Ensure the reactor's cooling system is fully operational and can handle the calculated heat evolution. - Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.[16] |

| Formation of Byproducts | - High reaction temperatures can lead to decomposition. - Presence of water can lead to hydrolysis of intermediates. | - Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. - Use anhydrous reagents and solvents. |

Workflow for Troubleshooting the Beckmann Rearrangement

Caption: Troubleshooting the Beckmann Rearrangement

Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solutions |

| Low Yield | - Incomplete reaction. - Degradation of the product in the strong acid. | - Increase the reaction time or temperature cautiously. - After the reaction is complete, quench the reaction mixture promptly and carefully to neutralize the acid and prevent product degradation. |

| Safety Hazard: Explosion Risk | - Accumulation of hydrazoic acid.[8] - Use of incompatible materials (e.g., heavy metals).[6] | - Generate hydrazoic acid in situ and ensure it is consumed as it is formed.[5] - Use glass-lined reactors and non-metal equipment. - Maintain a nitrogen atmosphere in the reactor headspace to prevent the accumulation of explosive gas mixtures.[8] |

| Difficult Work-up | - The product may be soluble in the aqueous acidic layer. | - Carefully neutralize the reaction mixture to the appropriate pH to precipitate the product or allow for efficient extraction. - Perform a small-scale trial to determine the optimal pH for product isolation. |

Route 2: Functionalization of a Cycloheptane Precursor

Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solutions |

| Low Yield of Epoxide | - Incomplete reaction. - Degradation of the epoxide. | - Increase the amount of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide). - Control the reaction temperature, as epoxidation can be exothermic. |

| Low Yield of Amino Alcohol | - The ring-opening reaction is slow. - The nucleophile (ammonia or azide) is not reactive enough. | - Increase the reaction temperature and/or pressure (in a suitable reactor). - For the azide opening, the addition of a Lewis acid catalyst can sometimes accelerate the reaction. |

| Formation of cis-isomer | - The reaction is not proceeding exclusively through an SN2 mechanism. | - Ensure the reaction conditions are optimized for a clean SN2 reaction. This usually means avoiding conditions that could promote carbocation formation. |

Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solutions |

| Low Diastereoselectivity in Reduction | - The reducing agent is not sterically demanding enough to differentiate between the two faces of the ketone. | - Screen a variety of reducing agents with different steric profiles (e.g., NaBH₄, LiAlH₄, L-Selectride®, K-Selectride®). - Optimize the reaction temperature; lower temperatures often lead to higher selectivity. |

| Incomplete Reduction of the Azide | - The reducing agent is not strong enough to reduce the azide. - Catalyst poisoning (if using catalytic hydrogenation). | - For the reduction of the azide to an amine, common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with LiAlH₄.[8] Ensure the chosen method is compatible with other functional groups in the molecule. - If using catalytic hydrogenation, ensure the catalyst is active and the substrate is free of impurities that could poison the catalyst. |

| Difficult Purification | - The product is a polar, water-soluble compound. | - After an aqueous work-up, it may be necessary to perform multiple extractions with an organic solvent. - Consider converting the product to its hydrochloride salt, which may be easier to isolate by crystallization.[14] |

Workflow for Optimizing Stereoselective Reduction

Caption: Optimizing Stereoselective Reduction

Experimental Protocols

Protocol 1: Multigram Synthesis of trans-2-Azidocycloheptanol via Epoxide Ring Opening

This protocol is adapted from analogous procedures for the synthesis of trans-2-aminocyclohexanol and should be optimized for cycloheptene oxide.[3][4]

Materials:

-

Cycloheptene oxide

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cycloheptene oxide (1.0 eq) in a mixture of methanol and water (4:1 v/v).

-

Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-2-azidocycloheptanol.

Protocol 2: Stereoselective Reduction of 2-Azidocycloheptanone

Materials:

-

2-Azidocycloheptanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium thiosulfate

Procedure:

-

In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-azidocycloheptanone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.2 eq) via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature, and then carefully add hydrogen peroxide to oxidize the excess borane.

-

Quench any remaining peroxide with sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the crude trans-2-azidocycloheptanol.

Protocol 3: Purification of trans-2-Amino-cycloheptanol by Fractional Crystallization of the Hydrochloride Salt

This protocol is a general method and will require optimization of solvent ratios and temperatures.[12][14]

Materials:

-

Crude mixture of cis- and trans-2-Amino-cycloheptanol

-

Concentrated hydrochloric acid (HCl)

-

Isopropanol

-

Diethyl ether

Procedure:

-